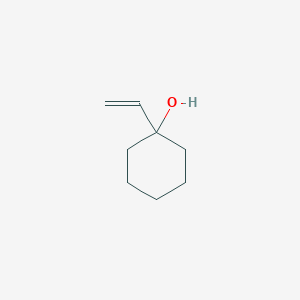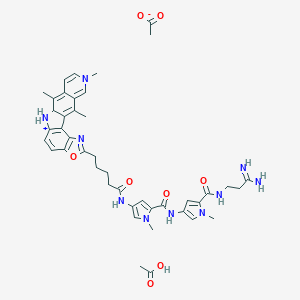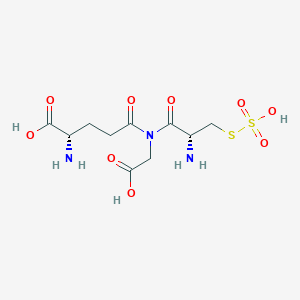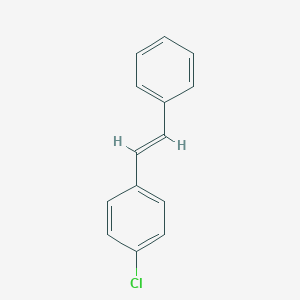
1-Chloro-4-(2-phenylvinyl)benzene
描述
1-Chloro-4-(2-phenylvinyl)benzene, also known as styrene chloromethyl ether, is a chemical compound that belongs to the group of chloromethylated aromatic hydrocarbons. It is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential applications in scientific research. In
作用机制
The mechanism of action of 1-Chloro-4-(2-phenylvinyl)benzene is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This reactivity makes it a useful tool in organic synthesis and in the preparation of polymer networks.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a potent irritant and can cause severe skin and eye irritation upon contact. It is also a potential carcinogen and has been shown to induce tumors in animal studies.
实验室实验的优点和局限性
The main advantages of 1-Chloro-4-(2-phenylvinyl)benzene in lab experiments are its high reactivity and versatility in organic synthesis. It can be used as a reagent for the synthesis of various organic compounds and as a crosslinking agent in the preparation of polymer networks. However, its potential carcinogenicity and irritant properties make it a hazardous substance to work with, requiring strict safety precautions and proper handling.
未来方向
There are several future directions for the study of 1-Chloro-4-(2-phenylvinyl)benzene. One area of research could focus on the development of safer and more efficient synthesis methods for this compound. Another direction could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicological effects.
科学研究应用
1-Chloro-4-(2-phenylvinyl)benzene has been studied extensively for its potential applications in scientific research. It has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a crosslinking agent in the preparation of polymer networks and as a monomer in the synthesis of copolymers.
属性
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

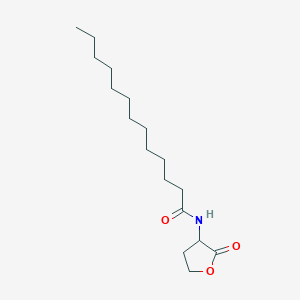

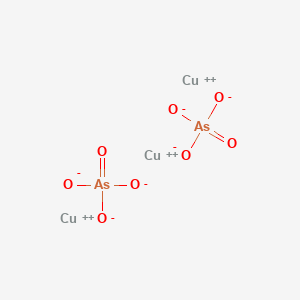


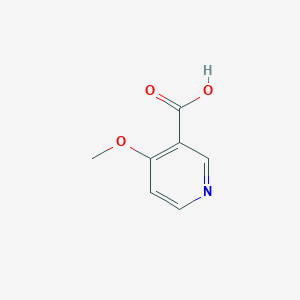
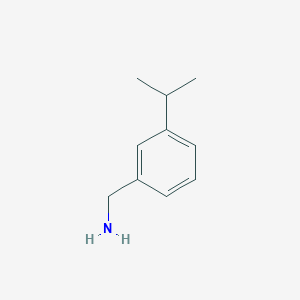
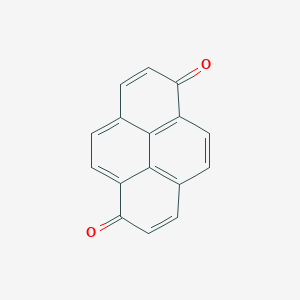

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
